4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 2-chloro-5-nitrobenzoyl group at position 4 and a carboxylic acid at position 2. This structure combines a rigid spirocyclic framework with electron-withdrawing substituents (chloro and nitro groups), which may influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O6/c17-12-5-4-10(19(23)24)8-11(12)14(20)18-13(15(21)22)9-25-16(18)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQHEPCGHOXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide. This step often requires a catalyst and specific reaction conditions to ensure the formation of the spirocyclic structure.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, where the spirocyclic intermediate reacts with a benzoyl chloride derivative under basic conditions.
Chlorination and Nitration: The benzoyl intermediate is then subjected to chlorination and nitration reactions to introduce the chlorine and nitro groups at the desired positions on the benzene ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can also be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions for ester or amide hydrolysis.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and chlorine groups can enhance its interaction with biological targets.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological pathways. Its spirocyclic structure can provide stability and specificity in drug-receptor interactions.
Industry: Used in the development of new materials and catalysts. Its structural features can be exploited to create novel polymers and catalytic systems.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can improve the compound’s stability and specificity in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Functionality: The dichloroacetyl group in MON-4660 enhances its role as a safener by protecting crops from herbicide toxicity via metabolic detoxification .
Regulatory Status :
- MON-4660 had established tolerances (0.4 lb/acre) for corn residues until 1998, indicating historical agricultural adoption . In contrast, the target compound and its 3-chlorobenzoyl analogue lack explicit regulatory data, suggesting they remain in experimental stages.
Pharmacological Analogues
Table 2: Spirocyclic Inhibitors in Biomedical Research
Key Observations:
- Spirocyclic Diversity : The 1-oxa-4-azaspiro[4.5]decane core in the target compound differs from the 2,8-diazaspiro[4.5]decane in Inhibitor E. Oxygen vs. nitrogen in the spiro ring alters electron distribution and hydrogen-bonding capacity, impacting enzyme interaction .
- Functional Group Impact : Inhibitor E’s trifluoroethoxy and methylsulfonyl groups enhance its potency as an enzyme inhibitor, whereas the nitro and chloro groups in the target compound may favor redox-related interactions or pesticidal activity.
Biological Activity
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a spirocyclic configuration and the presence of a chloro-nitrobenzoyl moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C17H19ClN2O6
- Molecular Weight : 382.8 g/mol
- CAS Number : 1326814-75-8
The compound's structure contributes to its reactivity and biological interactions, making it a candidate for various pharmacological studies.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize key findings related to the biological activity of this compound.
Antidiabetic Potential
A related study on N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted the antidiabetic properties of compounds bearing similar substituents. The study revealed that these compounds exhibited significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical targets in diabetes management. For instance, one derivative showed an IC50 value of 0.90 ± 0.31 μM against α-amylase, suggesting strong inhibitory potential that may be relevant to the spirocyclic compound discussed here .
Enzyme Inhibition Studies
The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring can significantly influence the inhibitory potency of related compounds. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups enhances the activity against target enzymes . This suggests that this compound may exhibit similar enzyme inhibition characteristics due to its unique functional groups.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-tert-butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Similar spirocyclic structure; tert-butyl group | Anticancer properties |
| 1-Oxa-4-azaspiro[4.5]decane derivatives | Variations in substituents | Antimicrobial activity |
| Pyrimidinone derivatives | Different core structure but similar functional groups | Enzyme inhibition |
This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural characteristics in drug design.
Case Studies
Currently, there are no direct case studies published specifically on the biological activity of this compound; however, ongoing research into its analogs suggests promising avenues for future investigation. The synthesis and testing of structurally related compounds have shown significant biological activities that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
